Welcome to the BenchChem Online Store!
molecular formula C9H9ClO2S B8718709 Methyl 2-chloro-5-(methylthio)benzoate

Methyl 2-chloro-5-(methylthio)benzoate

Cat. No. B8718709
M. Wt: 216.68 g/mol
InChI Key: PSHLXOIAMZQEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07659263B2

Procedure details

To a solution of 2-chloro-5-methylsulfanylbenzoic acid (20.2 g, 100 mmol) in N,N-dimethylformamide (200 ml) were added potassium carbonate (15.2 g, 110 mmol) and methyl iodide (6.8 ml, 110 mmol). After stirring at room temperature for 3 hr, diethyl ether (300 ml) was added. The organic layer was washed successively with water (200 ml×3) and saturated brine (200 ml), and dried over magnesium sulfate. Filtration and concentration gave methyl 2-chloro-5-methylsulfanylbenzoate (18.5 g, yield 86%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](=O)([O-])[O-].[K+].[K+].CI.C(OCC)C>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)SC
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.8 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed successively with water (200 ml×3) and saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.